molecular formula C10H10ClN3 B1384773 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 186195-79-9

4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1384773
CAS RN: 186195-79-9
M. Wt: 207.66 g/mol
InChI Key: JIUMPPRGTKYBHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various chemically related structures, emphasizing its utility in regiospecific synthesis and structure determination, as demonstrated in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Sensing and Detection

  • The chemical has been utilized in developing fluorescent chemosensors for metal ions like Al3+ and Zn2+, showcasing its potential in environmental and analytical chemistry (Gao, Zhang, Li, & Pu, 2018).

Anticancer Research

  • Research has explored its derivatives for potential use in anticancer treatments, particularly in breast cancer, where novel amide derivatives exhibited promising cytotoxic activity (Panneerselvam et al., 2022).

Molecular and Crystal Structure Studies

  • Studies have also focused on the molecular and crystal structure of related compounds, which can provide valuable insights into the material properties and potential applications of these derivatives (Kamani et al., 2019).

Nonlinear Optical Studies

  • The compound has been involved in the synthesis of materials with potential nonlinear optical properties, indicating its relevance in the field of materials science and photonics (Tamer et al., 2016).

Antimicrobial Studies

  • Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibition of enzymes, or other biochemical interactions .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling and storage .

Future Directions

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or new synthetic routes .

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMPPRGTKYBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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